molecular formula C13H19NO5 B11938670 Cyclohexyl-furan-2-ylmethyl-amine oxalate

Cyclohexyl-furan-2-ylmethyl-amine oxalate

Cat. No.: B11938670
M. Wt: 269.29 g/mol
InChI Key: VTKRNTPJUDLRMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-furan-2-ylmethyl-amine oxalate involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and amounts of the substrates are optimized to achieve good or very good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that similar methods could be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-furan-2-ylmethyl-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduction products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen (H2) for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination of furanic compounds can yield valuable amine compounds .

Scientific Research Applications

Cyclohexyl-furan-2-ylmethyl-amine oxalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclohexyl-furan-2-ylmethyl-amine oxalate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
  • Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate

Uniqueness

Cyclohexyl-furan-2-ylmethyl-amine oxalate is unique due to its specific structure, which includes both cyclohexyl and furan rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)cyclohexanamine;oxalic acid

InChI

InChI=1S/C11H17NO.C2H2O4/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11;3-1(4)2(5)6/h4,7-8,10,12H,1-3,5-6,9H2;(H,3,4)(H,5,6)

InChI Key

VTKRNTPJUDLRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=CO2.C(=O)(C(=O)O)O

Origin of Product

United States

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